Clostomicin A
Description
Structure
2D Structure
Properties
IUPAC Name |
[6-[[(3Z,5E,9E,13E,15E)-12-[3,5-dihydroxy-6,6-dimethyl-4-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)40(59)43(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-50-41(60)44(70-47(62)24(3)4)46(61)52(10,11)72-50/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHICDMNVHVXOH-HSFUDZDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74Cl2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106008-69-9 | |
| Record name | Clostomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106008699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Microbial Origin and Cultivation of Clostomicin a
Producer Organism Identification
Micromonospora echinospora subsp. armeniaca
Clostomicin A is a secondary metabolite produced by the actinomycete strain KMR-593, which has been identified as a new subspecies and named Micromonospora echinospora subsp. armeniaca. nih.govnih.gov This bacterium belongs to the family Micromonosporaceae. genome.jp The strain was isolated from a soil sample and was found to produce a complex of related antibiotics, including this compound, which demonstrate activity against Gram-positive bacteria, particularly anaerobic species. nih.gov
Isolation Source: Soil Environments
The producing organism, Micromonospora echinospora subsp. armeniaca KMR-593, was originally isolated from a soil environment. nih.govnih.gov Soil is a rich and diverse source of microorganisms, including actinomycetes, which are well-known for their ability to produce a wide array of antibiotics and other bioactive compounds. The isolation of antibiotic-producing microbes from soil is a common practice in the search for novel therapeutic agents. journalmrji.comyoutube.com The process typically involves collecting soil samples, followed by serial dilution and plating on selective agar (B569324) media to isolate individual microbial colonies. journalmrji.comyoutube.com These isolates are then screened for their ability to produce antimicrobial substances.
Fermentation and Production Methodologies
Cultivation Conditions for Clostomicin Biosynthesis
The production of this compound is achieved through submerged fermentation of Micromonospora echinospora subsp. armeniaca. While specific optimal conditions for this compound production are not extensively detailed in the provided search results, general principles of antibiotic fermentation can be applied. These processes are significantly influenced by various physical and chemical parameters. mdpi.commdpi.com Key factors that are typically optimized to enhance the yield of secondary metabolites like antibiotics include temperature, pH, aeration, and agitation rate. microbiologyjournal.orgmicrobiologyjournal.org The initial pH of the culture medium is a critical factor that can affect the growth of the producing microorganism and the biosynthesis of the desired compound. mdpi.commicrobiologyjournal.org
Impact of Media Components on Production
The composition of the fermentation medium plays a crucial role in the production of antibiotics. ncat.edu Different media provide varying nutrients that can significantly alter the metabolic pathways and, consequently, the production of secondary metabolites. ncat.edu The type and concentration of carbon and nitrogen sources are particularly important for both microbial growth and antibiotic synthesis. mdpi.commicrobiologyjournal.org Organic nitrogen sources are often more favorable for the production of complex molecules like bacteriocins compared to inorganic sources. mdpi.com The presence of specific minerals and trace elements can also influence the production of antibiotics. mdpi.com For instance, soytone, which is rich in minerals and free amino acids, has been shown to support the growth and production of inhibitory substances in some bacteria. mdpi.com The optimization of media components is a critical step in maximizing the yield of this compound.
Strain Characterization and Taxonomy
The taxonomic properties of the Clostomicin-producing strain, KMR-593, were investigated, leading to its classification as a new subspecies of Micromonospora echinospora, designated as Micromonospora echinospora subsp. armeniaca. nih.gov The genus Micromonospora is known for producing a variety of antibiotics. researchgate.netwikipedia.org The characterization of a new strain typically involves a polyphasic approach, including morphological, physiological, and biochemical tests, as well as molecular methods such as 16S rRNA gene sequencing to establish its phylogenetic relationship with other known species.
Table 1: Taxonomic Classification of this compound Producing Organism
| Taxonomic Rank | Name |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Micromonosporales |
| Family | Micromonosporaceae |
| Genus | Micromonospora |
| Species | Micromonospora echinospora |
| Subspecies | Micromonospora echinospora subsp. armeniaca |
Structural Elucidation and Stereochemical Investigations of Clostomicin a
Analytical Techniques for Structural Characterization
The determination of the intricate molecular architecture of clostomicins, including Clostomicin A, has been achieved through the application of various spectroscopic and analytical methods. jst.go.jpnih.gov High-pressure liquid chromatography (HPLC) and thin-layer chromatography have been instrumental in the isolation and purification of the individual clostomicin components. nih.gov Spectrophotometry, particularly infrared (IR) spectroscopy, has provided valuable information about the functional groups present in the molecules. nih.gov However, the most powerful tool for elucidating the detailed structural framework has been nuclear magnetic resonance (NMR) spectroscopy. jst.go.jpnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Differences
NMR spectroscopy, including both ¹H and ¹³C NMR, has been pivotal in characterizing the structural differences between the various clostomicin congeners. jst.go.jp By analyzing the chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (such as COSY, HSQC, and HMBC), researchers have been able to piece together the connectivity of the atoms within the molecules. These analyses have been crucial in identifying the distinct structural features of this compound and its related compounds. jst.go.jp
It is important to note that Clostomicin B1 has been identified as being identical to lipiarmycin A3 and tiacumicin B. chimia.chmdpi.comresearchgate.net Extensive NMR studies were fundamental in establishing this identity. mdpi.com While detailed NMR data specifically for this compound is not as readily available in the public domain, the characterization of the clostomicin complex as a whole relied heavily on these techniques to differentiate the individual components. jst.go.jpcapes.gov.br The structural variations among the clostomicins are subtle, often involving differences in the ester side chains or modifications to the sugar moieties, making high-resolution NMR an indispensable tool for their definitive identification.
Identification of Key Structural Moieties
The structure of this compound, like other members of its class, is characterized by a complex assembly of distinct chemical entities. Through extensive spectroscopic analysis and chemical degradation studies, the key structural components have been identified. chimia.chuzh.ch
Macrocyclic Lactone Core
At the heart of this compound is a large, 18-membered macrocyclic lactone. chimia.chuzh.chacs.orguni-duesseldorf.de This feature places it within the broader class of macrocyclic lactone antibiotics. acs.orguni-duesseldorf.denih.gov The macrolide ring is highly unsaturated, containing conjugated diene systems which contribute to its characteristic spectroscopic properties. chimia.ch The size of this ring is a notable feature, being larger than the more common 14- to 16-membered rings found in many other macrolide antibiotics. uzh.ch
Rhamnoside-Dichlorohomoorsellinate Moiety
Attached to the macrocyclic core is a glycosidic side chain composed of a rhamnose sugar unit. chimia.chuzh.chacs.orguni-duesseldorf.de This rhamnose is further esterified with a dichlorohomoorsellinate group. chimia.chuzh.chacs.orguni-duesseldorf.de This entire assembly, the rhamnoside-dichlorohomoorsellinate moiety, is a significant and complex substituent of the macrolactone.
Modified Noviose Moiety
A second distinct glycosidic component attached to the macrolactone is a modified noviose sugar. chimia.chuzh.chacs.orguni-duesseldorf.de In the related compound fidaxomicin (B1672665) (which shares the same core structure), this noviose is characterized by an isobutyl ester at the C4'' position, a modification that distinguishes it from other noviose-containing natural products. uzh.chacs.orguni-duesseldorf.de
Stereochemical Assignments and Challenges
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, within the clostomicin family has been a significant challenge. ethz.ch For clostomicin B1 (identical to fidaxomicin), extensive research, culminating in single-crystal X-ray analysis, was required to definitively assign the stereochemistry of the macrolactone moiety. mdpi.com However, for other members of the clostomicin complex, including this compound, the stereochemistry remains unassigned as of today. ethz.ch The presence of multiple stereogenic centers within the large, flexible macrocycle and on the sugar moieties complicates stereochemical elucidation by NMR alone, often requiring more advanced techniques or total synthesis for unambiguous assignment.
Biosynthesis of Clostomicin a
Elucidation of the Biosynthetic Pathway
The journey to understanding how Clostomicin A is constructed began with the identification and analysis of its biosynthetic gene cluster (BGC). chimia.chuni-saarland.de Through the creation of gene-knockout mutants of the producing organism, Dactylosporangium aurantiacum subsp. hamdenensis, researchers have been able to isolate and characterize truncated analogs of the final molecule. uzh.chchimia.ch This powerful genetic approach has provided crucial insights into the functions of the enzymes involved in the assembly line. chimia.chresearchgate.net
Polyketide Synthase (PKS) Involvement in Aglycon Formation
The core scaffold of this compound, an 18-membered macrolactone aglycon called tiacumicinone, is synthesized by a type I modular polyketide synthase (PKS) system. chimia.chwikipedia.org This enzymatic machinery is responsible for the stepwise construction of the polyketide chain from simple building blocks. actascientific.com
Genetic analysis has revealed a set of genes, designated tiaA1-tiaA4, that encode the multi-domain PKS enzymes responsible for the aglycon's formation. uzh.chwikipedia.org These genes are organized into a cluster, a common feature for the biosynthesis of secondary metabolites in bacteria. nih.govisciii.es The discovery of this tia gene cluster was a pivotal step in deciphering the biosynthetic blueprint of this compound. wikipedia.org
The PKS system is composed of a loading module and eight extension modules. uzh.chwikipedia.org The process initiates with the loading module, which selects the starter unit for the polyketide chain. Subsequently, each of the eight extending modules adds a specific extender unit, elongating the growing chain. wikipedia.org The specific domains within each module—such as the acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP)—work in a coordinated fashion to catalyze these extension cycles. nsf.govmdpi.com
The biosynthesis of the tiacumicinone core is initiated with a propionyl-CoA starter unit. uzh.chwikipedia.org This initial building block is loaded onto the PKS assembly line. The subsequent elongation of the polyketide chain involves the incorporation of various extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, in a specific sequence dictated by the enzymatic modules. wikipedia.orgnih.gov
Post-Polyketide Modifications
Following the synthesis and release of the polyketide chain by the PKS, the aglycon undergoes a series of crucial modifications to yield the final, biologically active this compound. nih.govosaka-u.ac.jp These tailoring reactions are catalyzed by a suite of enzymes encoded within the tia gene cluster. sciepublish.com
Among the key post-PKS tailoring enzymes are cytochrome P450 monooxygenases. nih.govbiomolther.org Specifically, the enzyme TiaP2, a cytochrome P450, is responsible for the oxidation of the aglycone at the C(20) position. researchgate.netwikipedia.org This hydroxylation is a critical step that precedes the attachment of sugar moieties, further diversifying the structure and contributing to the compound's bioactivity. chimia.chnih.gov The involvement of P450 enzymes highlights their essential role in the biosynthesis of complex natural products in fungi and bacteria. mdpi.comrsc.org
Glycosyltransferase-Mediated Sugar Attachments (e.g., TiaG1, TiaG2)
The attachment of sugar moieties is a critical step in the biosynthesis of clostomicins, significantly influencing their biological activity. This process is mediated by specialized enzymes known as glycosyltransferases. In the biosynthesis of the related compound tiacumicin B, two key glycosyltransferases, TiaG1 and TiaG2, have been identified and functionally characterized through gene inactivation studies. uzh.chacs.orgresearchgate.net
TiaG1 is responsible for attaching a noviose sugar to the aglycone core of the molecule. uzh.chchimia.ch Gene-knockout mutants lacking a functional tiaG1 gene were found to produce clostomicin analogs that were devoid of the noviose moiety. uzh.ch This provides direct evidence for the role of TiaG1 in this specific glycosylation step.
Following the action of TiaG1, a second glycosyltransferase, TiaG2, is involved in the attachment of a rhamnose sugar. uzh.chchimia.ch Similarly, inactivation of the tiaG2 gene resulted in the accumulation of compounds lacking the rhamnose-resorcylate portion of the molecule. uzh.ch The sequential action of these two glycosyltransferases highlights the modular nature of clostomicin biosynthesis, where the core structure is progressively decorated with sugar units. While the exact order of action between TiaG2 and the acyltransferase TiaS6 is not definitively determined, it is clear that both are essential for the final structure. chimia.ch
| Enzyme | Gene | Function | Result of Inactivation |
| TiaG1 | tiaG1 | Attaches noviose sugar | Production of analogs lacking the noviose moiety uzh.ch |
| TiaG2 | tiaG2 | Attaches rhamnose sugar | Production of analogs lacking the rhamnose resorcylate moiety uzh.ch |
Acyltransferase Involvement (e.g., TiaS6)
Another crucial modification in the biosynthesis of clostomicins is the attachment of an isobutyryl ester to the noviose sugar. This reaction is catalyzed by the acyltransferase TiaS6. uzh.chmdpi.com The function of TiaS6 has been confirmed through gene-inactivation experiments. acs.orgresearchgate.net Mutants with an inactivated tiaS6 gene produced clostomicin analogs that lacked the isobutyryl group, underscoring the specific role of this enzyme in the tailoring of the noviose sugar. mdpi.comresearchgate.net The precise timing of TiaS6 activity in relation to the glycosylation by TiaG2 is still under investigation. chimia.ch
| Enzyme | Gene | Function | Result of Inactivation |
| TiaS6 | tiaS6 | Attaches isobutyryl ester to the noviose sugar | Production of analogs lacking the isobutyryl group mdpi.comresearchgate.net |
Halogenase-Mediated Chlorination
A distinctive feature of many clostomicins is the presence of chlorine atoms on the homoorsellinic acid moiety. chimia.chacs.org This chlorination is carried out by a dedicated halogenase enzyme, TiaM. chimia.chresearchgate.net The inactivation of the tiaM gene led to the production of tiacumicin congeners that lacked the chlorine substituents. uzh.ch This not only confirmed the function of TiaM but also provided a method for generating novel, non-halogenated analogs of these antibiotics. uzh.ch Interestingly, feeding experiments with bromide sources in cultures where the tiaM gene is active have resulted in the production of brominated fidaxomicin (B1672665) compounds, indicating some flexibility in the substrate specificity of the halogenase. uzh.chchemrxiv.org
| Enzyme | Gene | Function | Result of Inactivation |
| TiaM | tiaM | Catalyzes the dichlorination of the homoorsellinic acid moiety | Production of non-chlorinated analogs uzh.ch |
Genetic Basis of Biosynthesis
The enzymatic machinery responsible for clostomicin biosynthesis is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). nih.govnih.govmdpi.com The characterization of this BGC has been fundamental to understanding the biosynthetic pathway.
The biosynthetic gene cluster for tiacumicin B, a close relative of this compound, was identified in Dactylosporangium aurantiacum subsp. hamdenensis. uzh.chresearchgate.net Sequencing of a 110,633 base-pair region of DNA revealed 50 open reading frames (ORFs). researchgate.netjst.go.jp Through further analysis and gene inactivation experiments, it was proposed that 31 of these ORFs are directly involved in the biosynthesis of tiacumicin B. mdpi.comresearchgate.net The cluster contains genes encoding polyketide synthases (PKS) for the formation of the macrolactone core, as well as genes for the various tailoring enzymes, including glycosyltransferases, acyltransferases, and a halogenase. chimia.chwikipedia.org The identification of this BGC provided a roadmap for dissecting the biosynthetic pathway through genetic manipulation. researchgate.net
Gene-knockout mutagenesis has been an indispensable tool for elucidating the functions of individual genes within the clostomicin biosynthetic gene cluster. nih.govelifesciences.orgnih.govpeerj.com By systematically inactivating specific genes, researchers have been able to observe the resulting changes in the produced metabolites. uzh.chresearchgate.net This approach has provided direct experimental evidence for the roles of TiaG1, TiaG2, TiaS6, and TiaM in glycosylation, acylation, and halogenation, respectively. uzh.chacs.orgresearchgate.net The accumulation of various truncated and modified clostomicin analogs in these mutant strains has not only helped to piece together the biosynthetic puzzle but has also led to the generation of a diverse library of new compounds with potentially altered biological activities. uzh.chresearchgate.net
Precursor Feeding Studies
Precursor feeding studies involve supplying labeled or modified building blocks to the producing organism to trace their incorporation into the final natural product. While extensive details on precursor feeding studies specifically for this compound are not widely available, related studies on fidaxomicin have provided valuable insights. For instance, feeding experiments have demonstrated that the availability of chloride sources is crucial for the production of the chlorinated versions of the molecule. uzh.ch When chloride sources were replaced with bromide, new brominated derivatives were isolated, highlighting the ability of the biosynthetic machinery to incorporate alternative precursors. uzh.chchemrxiv.org These types of studies complement genetic approaches by providing a direct link between the starting materials and the final chemical structure.
Molecular Mechanism of Action of Clostomicin a
Inhibition of Bacterial RNA Polymerase (RNAP)
Clostomicin A is a potent inhibitor of bacterial RNAP, effectively halting the process of transcription. uzh.chnih.gov This inhibition is the direct cause of the compound's bactericidal activity.
Unlike many other antibiotics that target RNAP, this compound binds to a distinct and highly conserved site known as the "switch region". nih.govuzh.ch This region is a flexible part of the RNAP enzyme that plays a critical role in the conformational changes necessary for the initiation of transcription. nih.gov The switch region is located at the base of the RNAP "clamp" and is involved in the opening and closing of this clamp to allow for DNA binding and subsequent transcription. nih.gov
This compound's interaction with the RNAP switch region interferes with the initiation phase of RNA synthesis. researchgate.net The binding of this compound traps the RNAP clamp in an open conformation. nih.gov This "jamming" of the clamp in an open state prevents the enzyme from properly engaging with the promoter DNA, specifically hindering the simultaneous interaction with the -10 and -35 promoter elements that is necessary for the formation of a stable open promoter complex. nih.gov By preventing the stable binding of RNAP to the promoter and the subsequent melting of the DNA to form the transcription bubble, this compound effectively blocks the very first steps of transcription. researchgate.net
The mechanism of this compound is notably different from that of other well-known RNAP inhibitors, such as the rifamycins (B7979662). nih.gov While both classes of antibiotics target bacterial RNAP, they bind to different sites and affect different stages of transcription. nih.gov Rifamycins bind to a site within the RNA exit channel of the β subunit of RNAP. biorxiv.org This binding does not prevent the initiation of transcription but rather blocks the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides, causing a steric clash with the growing RNA molecule. nih.govbiorxiv.org In contrast, this compound acts at an earlier stage by preventing the formation of the open promoter complex altogether. researchgate.net This fundamental difference in their mechanism of action means that there is no cross-resistance between this compound and rifamycins. nih.gov
Downstream Effects on Bacterial Physiology
The primary action of this compound—the inhibition of transcription—has profound and cascading effects on bacterial physiology, ultimately leading to cell death.
A direct and critical downstream consequence of halting RNA synthesis is the secondary inhibition of protein synthesis. Since messenger RNA (mRNA) molecules are the templates for protein synthesis by ribosomes, the cessation of transcription leads to a rapid depletion of the cellular pool of mRNAs. Without new mRNA transcripts, the synthesis of all proteins is arrested. This shutdown of protein production cripples essential cellular functions, including enzymatic activities, structural maintenance, and replication, contributing significantly to the bactericidal effect of the compound.
Structural Basis of RNAP Interaction
The precise interaction between this compound and bacterial RNAP has been elucidated through advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM). uzh.chnih.gov Cryo-EM structures of the Mycobacterium tuberculosis RNAP holoenzyme in complex with this compound (referred to as lipiarmycin A3 in the study) have provided a detailed view of the binding site at a resolution of 3.5 Å. nih.gov
These structural studies confirm that this compound binds to a pocket formed by the β and β' subunits, as well as the σ initiation factor, at the switch region. uzh.ch The binding of the antibiotic stabilizes the RNAP clamp in an open conformation, physically preventing the conformational changes required for the transition to a transcriptionally competent open promoter complex. nih.gov The detailed structural information of this interaction provides a basis for understanding the compound's potency and specificity and enables the structure-based design of new, potentially improved derivatives. nih.gov
Interactive Data Table: Comparison of RNAP Inhibitors
| Feature | This compound | Rifamycins |
| Target Enzyme | Bacterial RNA Polymerase | Bacterial RNA Polymerase |
| Binding Site | RNAP "Switch Region" | RNA exit channel in β subunit |
| Affected Stage | Transcription Initiation | Transcription Elongation |
| Mechanism | Traps RNAP clamp in open state, preventing open promoter complex formation | Sterically blocks the path of the elongating RNA chain |
| Cross-Resistance | No cross-resistance with rifamycins | No cross-resistance with this compound |
Insights from Homology Modeling and Docking Studies
While the precise molecular interactions of this compound with its target, bacterial RNA polymerase (RNAP), have been significantly elucidated through experimental structural biology, detailed studies employing homology modeling and computational docking specific to this compound are not extensively documented in publicly available scientific literature. The primary understanding of its binding mechanism comes from a cryo-electron microscopy (cryo-EM) structure of the closely related compound, fidaxomicin (B1672665) (lipiarmycin A3), in complex with Mycobacterium tuberculosis RNAP.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. This approach could theoretically be used to model the RNAP of Micromonospora echinospora, the organism that produces this compound, using the experimentally determined structures of RNAP from other bacteria like E. coli or M. tuberculosis as templates. Such a model would be a prerequisite for performing detailed molecular docking studies.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would involve fitting the three-dimensional structure of the antibiotic into the binding site of a modeled or experimentally determined RNAP structure. These simulations could provide valuable insights into the binding affinity, identify key amino acid residues involved in the interaction, and help rationalize the structure-activity relationships of different this compound analogs.
Although specific homology modeling and docking studies for this compound are not readily found, the existing experimental data provides a strong foundation for future computational investigations. Such studies would be instrumental in the rational design of novel this compound derivatives with improved efficacy or altered specificity.
Role of Specific Structural Features in Binding
The binding of this compound to bacterial RNA polymerase (RNAP) is a highly specific interaction, with several structural features of the antibiotic playing a crucial role in its inhibitory activity. The understanding of these structure-activity relationships (SAR) has been largely informed by the study of fidaxomicin and its derivatives. The cryo-EM structure of the fidaxomicin-RNAP complex has revealed the precise orientation of the antibiotic in its binding pocket, located at the base of the RNAP "clamp".
This structural information highlights the importance of several key moieties for the binding and activity of this compound:
Isobutyryl Moiety: The isobutyryl group is a critical component for the antibiotic's function. The structural data indicates its importance in the interaction with the RNAP.
β-D-noviosyl Moiety: This sugar moiety is another key contributor to the binding affinity and inhibitory action of this compound.
β-D-rhamnosyl Moiety and C6' Methyl Group: The rhamnose sugar and its C6' methyl group are also implicated as being functionally important based on the analysis of fidaxomicin analogs.
C25 Hydroxyl Group: A hydroxyl group on the macrocycle at position C25 has been identified as a significant feature for the activity of the antibiotic.
Spectrum of Antimicrobial Activity of Clostomicin a
Activity Against Gram-Positive Bacteria
Clostomicins, including Clostomicin A, have demonstrated significant activity against various Gram-positive bacteria kitasato-u.ac.jpnih.govcapes.gov.brjst.go.jpjst.go.jp. Studies utilizing the paper-disc method have quantified this activity by measuring inhibition zone diameters.
Staphylococcus aureus : this compound has shown efficacy against Staphylococcus aureus, with an inhibition zone of 19 mm recorded against the FDA 209P strain kitasato-u.ac.jpbiomol.commdpi.comdntb.gov.ua.
Bacillus subtilis : Activity against Bacillus subtilis PCI 219 was observed, with this compound producing an inhibition zone of 20 mm kitasato-u.ac.jp.
Micrococcus luteus : this compound also exhibited activity against Micrococcus luteus ATCC 9341, resulting in an inhibition zone of 20 mm kitasato-u.ac.jp.
Table 1: Inhibition Zone Diameters (mm) of Clostomicins Against Gram-Positive Bacteria
| Test Organism | This compound | Clostomicin B1 | Clostomicin B2 | Clostomicin C | Clostomicin D |
|---|---|---|---|---|---|
| Staphylococcus aureus FDA 209P | 19 | 18 | 15 | 10 | ± |
| Bacillus subtilis PCI 219 | 20 | 19 | 15 | 14 | 11 |
Efficacy Against Anaerobic Bacteria
The clostomicin complex is recognized for its potent activity against anaerobic bacteria kitasato-u.ac.jpnih.govcapes.gov.brjst.go.jpjst.go.jp. This class of antibiotics is therefore of interest for combating infections caused by these microorganisms.
Focus on Clostridium difficile
Clostomicins have shown considerable efficacy against Clostridium difficile kitasato-u.ac.jpasm.orgwikipedia.orgelsevier.comnih.gov. In agar (B569324) diffusion assays, this compound produced a significant inhibition zone of 36 mm against C. difficile ATCC 9689 kitasato-u.ac.jp. Related compounds, such as tiacumicins B and C, which are structurally linked to the clostomicin complex, have demonstrated minimum inhibitory concentrations (MICs) for C. difficile ranging from 0.12 to 0.25 μg/mL for tiacumicin B and 0.25 to 1 μg/mL for tiacumicin C asm.org. Fidaxomicin (B1672665), another macrocyclic antibiotic associated with the clostomicin family, exhibits narrow-spectrum activity primarily targeting C. difficile, with in vitro MICs reported between 0.125-0.5 μg/mL wikipedia.orgelsevier.comnih.gov.
Activity Against Clostridium perfringens
Clostomicins also exhibit activity against Clostridium perfringens kitasato-u.ac.jpnih.gov. Data from agar diffusion tests indicate that this compound generated an inhibition zone of 37 mm against C. perfringens ATCC 3624 kitasato-u.ac.jp.
Table 2: Inhibition Zone Diameters (mm) of Clostomicins Against Anaerobic Bacteria
| Test Organism | This compound | Clostomicin B1 | Clostomicin B2 | Clostomicin C | Clostomicin D |
|---|---|---|---|---|---|
| Clostridium perfringens ATCC 3624 | 37 | 37 | 33 | 33 | 32 |
Activity Against Other Notable Bacterial Species
Staphylococcus aureus
As detailed in section 6.1, this compound demonstrates activity against Staphylococcus aureus, with an inhibition zone of 19 mm against the FDA 209P strain kitasato-u.ac.jpbiomol.commdpi.comdntb.gov.ua.
Mycobacterium tuberculosis
While direct data on this compound's activity against Mycobacterium tuberculosis is not extensively detailed in the provided snippets, related compounds and species show relevant activity. This compound has shown activity against Mycobacterium smegmatis ATCC 604, producing an inhibition zone of 22 mm kitasato-u.ac.jp. Furthermore, analogs of fidaxomicin, a compound related to the clostomicin complex, have been noted for their potential against Mycobacterium tuberculosis uzh.ch.
Compound List:
this compound
Clostomicin B1
Clostomicin B2
Clostomicin C
Clostomicin D
Fidaxomicin
Lipiarmycin A3
Tiacumicin B
Tiacumicin C
Micrococcus luteus
Studies investigating the antimicrobial activity of clostomicins, including this compound, have demonstrated inhibitory effects against various bacterial species. Micrococcus luteus (ATCC 9341) has been identified as a test organism in these evaluations, with different clostomicin components exhibiting varying degrees of inhibition.
The following table summarizes the inhibition zone diameters observed for different clostomicin variants against Micrococcus luteus ATCC 9341, as determined by a paper-disc method using a 1 mg/mL solution.
| Clostomicin Variant | Inhibition Zone Diameter (mm) |
| This compound | 20 |
| Clostomicin B1 | 18 |
| Clostomicin B2 | 17 |
| Clostomicin C | 19 |
| Clostomicin D | 17 |
These findings indicate that this compound exhibits notable inhibitory activity against Micrococcus luteus. kitasato-u.ac.jp
Narrow-Spectrum Characteristics and Implications for Microbiome Impact
A key characteristic of this compound, and its closely related compound Fidaxomicin (also known as Clostomicin B1), is its narrow spectrum of antimicrobial activity. wikipedia.orguzh.ch This targeted action is particularly significant when considering the impact on the host's microbiome. Broad-spectrum antibiotics, while effective against a wide range of bacteria, often lead to collateral damage by decimating beneficial commensal bacteria in the gut. rockefeller.edugutmicrobiotaforhealth.com This disruption can result in dysbiosis, reduced microbial diversity, and an increased susceptibility to opportunistic pathogens, such as Clostridioides difficile. mdpi.comnih.govfrontiersin.org
In contrast, narrow-spectrum antibiotics like Fidaxomicin are designed to selectively target specific pathogens while minimizing harm to the broader microbial community. rockefeller.edu Fidaxomicin, for instance, has demonstrated the ability to effectively eradicate pathogenic Clostridioides difficile with relatively little disruption to the diverse bacterial species that constitute a healthy intestinal microbiota. wikipedia.orguzh.ch This selective action is attributed to its specific mechanism of inhibiting bacterial RNA polymerase, which is crucial for transcription. wikipedia.orgrockefeller.edu The lower Minimum Inhibitory Concentration (MIC) values for C. difficile compared to other intestinal bacteria further underscore its targeted efficacy and reduced impact on the commensal flora. uzh.ch
The advantage of such narrow-spectrum approaches is paramount in maintaining gut health, as the microbiome plays a crucial role in various physiological processes, including nutrient metabolism, immune system regulation, and protection against pathogens. gutmicrobiotaforhealth.comfrontiersin.org By preserving the integrity and diversity of the gut microbiome, narrow-spectrum antibiotics like this compound offer a more favorable therapeutic profile, reducing the risk of secondary infections and promoting a more balanced host-microbe interaction. uzh.chrockefeller.edu
Compound Names Mentioned:
this compound
Clostomicin B1
Clostomicin B2
Clostomicin C
Clostomicin D
Fidaxomicin
Mechanisms of Bacterial Resistance to Clostomicin a
Molecular Basis of Reduced Susceptibility
The development of resistance to clostomicins at the molecular level is centered on genetic mutations that reduce the antibiotic's binding affinity to its target or potentially increase its efflux from the bacterial cell.
The primary mechanism of action for the clostomicin/tiacumicin class of antibiotics is the inhibition of bacterial RNA polymerase (RNAP). researchgate.netmdpi.com Consequently, the most documented mechanism of resistance is the development of mutations in the genes encoding subunits of this enzyme. findaphd.com Spontaneous mutations in the rpoB and rpoC genes, which code for the β and β' subunits of RNAP, respectively, have been identified in resistant bacterial strains. researchgate.net
These mutations alter the structure of the RNAP enzyme, thereby reducing the binding efficiency of the antibiotic. This mechanism is analogous to the well-characterized resistance to rifamycins (B7979662), another class of RNAP-inhibiting antibiotics, where mutations in rpoB are the primary cause of resistance. mdpi.commdpi.com Studies on lipiarmycin (fidaxomicin) have confirmed that mutations in both rpoB and rpoC can lead to reduced susceptibility in bacteria such as Mycobacterium tuberculosis. researchgate.net
Table 1: Genetic Basis of Target-Mediated Resistance to RNAP Inhibitors
| Gene | Encoded RNAP Subunit | Associated Antibiotic Class | Consequence of Mutation |
| rpoB | Beta (β) | Tiacumicins (Fidaxomicin), Rifamycins | Reduced antibiotic binding and susceptibility. findaphd.commdpi.com |
| rpoC | Beta prime (β') | Tiacumicins (Fidaxomicin), Rifamycins | Reduced antibiotic binding and susceptibility. researchgate.netresearchgate.net |
In-vitro laboratory studies have suggested a potential role for mutations in transcriptional regulator genes of the MarR (Multiple Antibiotic Resistance Regulator) family in conferring resistance to fidaxomicin (B1672665). findaphd.com MarR homologs are DNA-binding proteins that typically repress the expression of genes involved in antibiotic resistance, such as those encoding efflux pumps. psu.edunih.govfrontiersin.org A mutation in a marR family gene can lead to the inactivation of the repressor, resulting in the overexpression of these resistance-associated genes and reduced drug accumulation inside the cell. psu.edu
The genome of C. difficile contains MarR homologs, and these regulators are known to be involved in responses to cellular toxins and antibiotics. nih.govnih.gov While laboratory selection assays have implicated marR in fidaxomicin resistance, the precise mechanisms and their clinical relevance are still under investigation. findaphd.com It is hypothesized that mutations in these regulators could contribute to a low-level resistance phenotype or work in concert with other resistance mechanisms.
Acquisition of Resistance Genes
Bacteria can acquire antibiotic resistance through horizontal gene transfer (HGT), a process involving the uptake of genetic material from other organisms. pew.org C. difficile, in particular, possesses a highly mobile and plastic genome, rich with mobile genetic elements (MGEs) such as conjugative transposons, which are instrumental in acquiring and disseminating resistance genes. mdpi.comnih.govnih.gov These elements can carry genes conferring resistance to a wide array of antibiotics. nih.govresearchgate.net
While HGT is a critical mechanism for the spread of antibiotic resistance for many drug classes, the primary mechanism of resistance observed for the clostomicin/fidaxomicin class to date involves spontaneous mutations in the target genes (rpoB, rpoC) rather than the acquisition of specific resistance-conferring genes. researchgate.netfindaphd.commdpi.com
Characterization of Resistance Phenotypes
The resistance phenotype to clostomicins is primarily characterized by an increase in the Minimum Inhibitory Concentration (MIC) of the antibiotic required to inhibit bacterial growth. Surveillance studies have begun to identify clinical isolates of C. difficile with reduced susceptibility or outright resistance to fidaxomicin.
For example, a pan-European surveillance study identified a clinical isolate with a fidaxomicin MIC greater than 4 mg/L, a clear indicator of resistance. findaphd.com Another isolate in the same study showed an MIC of 0.5 mg/L, suggesting a reduced level of susceptibility compared to typical wild-type strains. findaphd.com
Table 2: Example of Fidaxomicin MIC Values in C. difficile
| Strain Type | Minimum Inhibitory Concentration (MIC) | Phenotype |
| Susceptible (Typical) | 0.012 - 0.25 mg/L | Susceptible |
| Reduced Susceptibility | 0.5 mg/L | Reduced Susceptibility. findaphd.com |
| Resistant | >4 mg/L | Resistant. findaphd.com |
Cross-Resistance Profiles with Other Antibiotics
Cross-resistance occurs when a single resistance mechanism confers protection against multiple different antibiotics. gardp.orgwikipedia.org This is a significant concern, especially when the drugs have similar mechanisms of action or targets.
Given that clostomicins and rifamycins (e.g., rifampicin) both target the bacterial RNAP, there is a strong theoretical potential for cross-resistance. gardp.org A mutation in the rpoB gene that confers resistance to fidaxomicin could also reduce the efficacy of rifampicin, and vice-versa. mdpi.com
Furthermore, if resistance is mediated by the upregulation of multidrug efflux pumps, as potentially regulated by MarR homologs, this could lead to a broader cross-resistance profile against various classes of antibiotics that are substrates of that pump. gardp.org However, this is not always the outcome; in some bacteria, mutations in marR homologs have been shown to confer resistance to a specific drug without causing broad cross-resistance to other antibiotics. biorxiv.org
Chemical Modification and Analog Synthesis of Clostomicin a
Semisynthetic Strategies and Derivatives
Semisynthetic modifications of Clostomicin A, which is structurally identical to fidaxomicin (B1672665) (also known as tiacumicin B or lipiarmycin A3), have been pursued to improve its physicochemical properties, such as water solubility, and to broaden its spectrum of activity. uzh.chnih.govacs.orgchimia.chuzh.ch These strategies have targeted various reactive sites on the molecule.
Modification of Phenolic Hydroxy Groups
The dichlorohomoorsellinic acid moiety of this compound possesses two phenolic hydroxy groups that serve as key sites for modification. nih.govuzh.ch Structural predictions and cryo-electron microscopy have suggested that this part of the molecule is solvent-exposed and suitable for modifications aimed at improving water solubility without negatively impacting its interaction with the target enzyme, RNA polymerase. uzh.chresearchgate.net
Initial modifications included methylation and benzylation of these phenolic groups. nih.govacs.org While these early derivatives often resulted in a loss of activity against several bacterial strains, some showed improved activity against specific organisms like M. luteus. uzh.ch More recent and complex derivatives have been synthesized, representing the first extensive examples of phenolic modifications beyond simple alkylations. nih.govacs.org These efforts have led to the development of analogs with significantly increased water solubility (up to 25-fold) while largely retaining their antibiotic activity. nih.govresearchgate.net
One notable derivative, ortho-methyl Fdx, has even demonstrated activity against the Gram-negative bacterium Caulobacter crescentus, a first for this class of antibiotics. nih.gov This finding highlights the potential of targeted phenolic modifications to expand the antibacterial spectrum of this compound. nih.gov
Table 1: Examples of this compound Derivatives with Modified Phenolic Hydroxy Groups
| Derivative | Modification | Key Finding | Reference |
| Dimethylfidaxomicin | Methylation of phenolic hydroxy groups | Improved activity against M. luteus | uzh.ch |
| Benzyl derivative | Benzylation of phenolic hydroxy group | Diminished RNAP-inhibitory activity | uzh.ch |
| ortho-methyl Fdx | Methylation at the ortho position | Activity against Gram-negative C. crescentus | nih.gov |
| Various analogs | Introduction of substituents to improve solubility | Up to 25-fold increase in water solubility with retained activity | nih.govresearchgate.net |
Derivatives on the Noviose Moiety
The noviose sugar is another critical component of the this compound structure that has been a focus of derivatization. uzh.chuzh.ch This modified D-noviose contains an isobutyl ester at the C(4'')-position, which distinguishes it from other related natural products. uzh.ch
Synthetic strategies have been developed to introduce various ester moieties on the noviose. researchgate.net These modifications have yielded novel analogs with promising antibacterial activities against clinically relevant pathogens such as C. difficile and Mycobacterium tuberculosis. researchgate.net The ability to selectively modify the noviose ester provides a valuable avenue for fine-tuning the biological activity of this compound. researchgate.net
Modifications on the Dichlorohomoorsellinic Acid Moiety
The dichlorohomoorsellinic acid moiety, beyond its phenolic hydroxyls, has been a target for structural changes. ethz.chevitachem.com This component is attached to the rhamnose sugar and plays a role in the molecule's interaction with bacterial RNA polymerase. evitachem.com
Semisynthetic approaches have included the replacement of the chlorine atoms with other halogens. For instance, palladium-catalyzed hydrodechlorination followed by iodination has led to the synthesis of the first iodo-fidaxomicin derivatives. researchgate.netresearchgate.net These iodinated analogs have shown comparable or even improved antibacterial properties against Mycobacterium tuberculosis and Staphylococcus aureus when compared to the parent compound. researchgate.netresearchgate.net
Biosynthetic Engineering for Novel Analogs
In addition to chemical synthesis, biosynthetic engineering offers a powerful tool for generating novel this compound analogs. mdpi.com This approach involves manipulating the biosynthetic gene cluster of the producing microorganism to create structural diversity. researchgate.netchemrxiv.org
Production of Brominated Analogs via Feeding Experiments
One successful application of biosynthetic engineering has been the production of brominated analogs of this compound. uzh.chnih.govgoogle.com By replacing the chloride sources in the fermentation medium with bromide sources, the producing organism can incorporate bromine atoms into the dichlorohomoorsellinic acid moiety instead of chlorine. uzh.chgoogle.com
These feeding experiments have led to the isolation of several new brominated compounds. uzh.chgoogle.com Antibacterial susceptibility tests have revealed that some of these brominated analogs exhibit altered activity profiles. For instance, certain brominated derivatives are more active against C. difficile and C. perfringens but less active against S. aureus, S. epidermidis, and E. faecium compared to the parent compound. uzh.ch This demonstrates that altering the halogen substituents through biosynthetic means can modulate the antibacterial spectrum. uzh.ch
Genetic Manipulation for Altered Structures
The generation of novel Clostomicin analogs has been significantly advanced by the genetic manipulation of the biosynthetic gene clusters in producer organisms. Although this compound is originally from Micromonospora echinospora, extensive genetic work has been performed on the identical biosynthetic pathway for Tiacumicin B (Clostomicin B1) in other producing strains like Dactylosporangium aurantiacum and Actinoplanes deccanensis. nih.govnih.gov These studies provide a direct blueprint for creating structural diversity within the Clostomicin family.
A key strategy involves the inactivation of genes responsible for specific tailoring steps in the biosynthesis process. For instance, the characterization of the tiacumicin B (tia) gene cluster in D. aurantiacum has enabled targeted gene knockouts. researchgate.netresearchgate.net Inactivation of the FAD-dependent halogenase gene, tiaM, which is responsible for the dichlorination of the homoorsellinic acid moiety, resulted in the production of dechlorinated congeners. jst.go.jpchemrxiv.org This demonstrates that the halogenation steps are not essential for the core structure's assembly and can be modified to produce new analogs.
Similarly, manipulation of the glycosylation pathway has yielded significant results. The gene tiaS5 was identified as a sugar-O-methyltransferase responsible for adding a methyl group at the 2'-position of the rhamnose moiety. researchgate.netresearchgate.net A tiaS5-inactivation mutant was created, which led to the accumulation of 14 different tiacumicin analogs, 11 of which were new, all lacking the 2'-O-methyl group. researchgate.netresearchgate.net Notably, two of these new analogs exhibited improved antibacterial properties, highlighting the potential of genetic engineering to enhance efficacy. researchgate.net
Furthermore, researchers have created knockout mutants in other producer strains. In Actinoplanes deccanensis, a mutant strain (A. deccanensis fdxG2) was constructed to produce shunt metabolites, which serve as valuable starting materials for semisynthetic modifications. uzh.ch The existence of established genetic manipulation protocols for the Micromonospora genus, the natural producer of this compound, suggests these targeted engineering strategies are readily applicable for generating a wide array of this compound derivatives. mdpi.comosaka-u.ac.jp
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical architecture of this compound contributes to its biological activity. By synthesizing or isolating various analogs and assessing their efficacy, researchers can identify key structural motifs required for antibacterial action and RNA polymerase (RNAP) inhibition. chimia.chuzh.ch These studies have explored modifications to nearly every part of the molecule, including the macrolactone core, the noviose and rhamnose sugars, and the homoorsellinic acid side chain. ethz.chmdpi.com
Correlation of Structural Changes with Antimicrobial Activity
The antimicrobial potency of Clostomicin analogs is highly dependent on their specific structural features. Modifications to the halogenation, glycosylation, and other peripheral moieties have profound effects on the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
Natural variations provide the first clues to SAR. For example, comparing natural tiacumicins shows that even small changes, like the type of ester on the noviose sugar, can alter the activity spectrum. ethz.ch Genetic engineering has created a wider pool of analogs for SAR studies. The inactivation of the halogenase tiaM to produce dechlorinated analogs was found to retain excellent activity against Clostridioides difficile. chemrxiv.org Similarly, mono-dechlorinated and chloro-iodo analogs showed activity comparable to the parent compound against C. difficile, Staphylococcus aureus, and Mycobacterium tuberculosis. chemrxiv.org Analogs generated from the tiaS5-inactivation mutant, which lack the 2'-O-methyl group on the rhamnose, included two compounds with enhanced antibacterial activity. researchgate.netresearchgate.net This suggests that the 2'-O-methylation is a tunable site for optimizing potency.
The following table summarizes the antimicrobial activity of selected Clostomicin analogs, demonstrating the correlation between structural modifications and antibacterial efficacy.
| Compound/Analog | Key Structural Modification | Test Organism | MIC (µg/mL) |
| Tiacumicin B (Clostomicin B1) | Parent Compound | S. aureus Smith | 0.8 |
| Tiacumicin B (Clostomicin B1) | Parent Compound | C. difficile | 0.012 - 0.25 |
| Tiacumicin C | Different ester on noviose | S. aureus Smith | 1.6 |
| Lipiarmycin A4 | Ethyl instead of methyl on orsellinate | S. aureus Smith | 1.6 |
| Fidaxomicin-mono-dechloro (3) | One Cl removed | S. aureus ATCC29213 | 8 |
| Fidaxomicin-di-dechloro (2) | Both Cl removed | S. aureus ATCC29213 | 16 |
| Fidaxomicin-di-iodo (5) | Both Cl replaced by I | S. aureus ATCC29213 | 4 |
| Fidaxomicin-di-iodo (5) | Both Cl replaced by I | M. tuberculosis H37Rv | 0.06 |
Data sourced from multiple studies. chemrxiv.orguzh.chethz.chacs.org
Impact of Modifications on RNAP Inhibitory Activity
The mechanism of action for the Clostomicin class is the inhibition of bacterial RNA polymerase (RNAP). chimia.ch SAR studies have therefore also focused on how structural changes affect this on-target activity, typically measured by the half-maximal inhibitory concentration (IC50).
Cryo-EM structures reveal that the antibiotic binds to the "switch region" of RNAP, trapping the enzyme's clamp in an open state and preventing the initiation of transcription. chimia.chnih.gov This interaction is sensitive to the conformation and chemical properties of the antibiotic. Early studies showed that Lipiarmycin (Clostomicin B1/Fidaxomicin) potently inhibits RNAP from M. tuberculosis and E. coli, with IC50 values of 0.3 µM and 8 µM, respectively. nih.gov
More recent and detailed studies have explored radical modifications to the structure. In one such study, the entire rhamnose-dichlorohomoorsellinate moiety was removed and replaced with smaller, synthetic fragments designed to mimic the binding of the original arene group. researchgate.net While Fidaxomicin itself showed potent RNAP inhibition with an IC50 of 0.05 µM, the new aniline-based derivatives displayed a wide range of activities. researchgate.net This demonstrates that while the rhamnose-orsellinate unit is crucial for high-potency binding, it can be replaced by other functional groups, albeit often with a loss of activity. mdpi.comresearchgate.net This "residue switching" approach opens a vast chemical space for designing new analogs with potentially different properties. researchgate.net
The table below presents the RNAP inhibitory activity for Fidaxomicin and some of its novel, synthetically modified analogs.
| Compound/Analog | Key Structural Modification | Target Enzyme | IC50 (µM) |
| Fidaxomicin (Clostomicin B1) | Parent Compound | M. tuberculosis RNAP | 0.05 ± 0.01 |
| Fidaxomicin (Clostomicin B1) | Parent Compound | E. coli RNAP | 8 |
| Aniline Derivative 24 | Rhamnose-orsellinate replaced with 4-methoxyaniline | M. tuberculosis RNAP | 0.22 ± 0.03 |
| Aniline Derivative 25 | Rhamnose-orsellinate replaced with 4-(trifluoromethyl)aniline | M. tuberculosis RNAP | > 10 |
| Aniline Derivative 26 | Rhamnose-orsellinate replaced with 4-fluoro-3-methoxyaniline | M. tuberculosis RNAP | 0.81 ± 0.11 |
Data sourced from multiple studies. nih.govresearchgate.net
Advanced Research Methodologies and Applications
Preclinical Studies of Clostomicin A and Analogs
Preclinical studies are crucial for evaluating the potential therapeutic value of antibiotic compounds before they are tested in human clinical trials. These studies typically involve in vitro assessments of antibacterial activity and in vivo experiments using animal models to gauge efficacy and understand mechanisms of action.
In vitro studies are fundamental for determining the intrinsic potency of an antibiotic against specific pathogens. Clostomicins, as a group, have demonstrated broad activity against Gram-positive bacteria, including important anaerobic species kitasato-u.ac.jp. Clostomicin B1, a key component of the clostomicin complex, has shown inhibitory activity against various bacteria, as indicated by inhibition zone diameters in agar (B569324) diffusion assays. For instance, against Clostridium difficile ATCC 9689, Clostomicin B1 produced an inhibition zone of 33 mm kitasato-u.ac.jp.
More detailed studies on Fidaxomicin (B1672665), which shares structural similarities and is closely related to this compound, have provided specific Minimum Inhibitory Concentration (MIC) values. Fidaxomicin exhibits good to excellent activity against Gram-positive bacteria, with MIC values for Clostridium difficile typically ranging from 0.012 μg/mL to 0.25 μg/mL nih.govacs.org. Further analysis indicates a broader MIC range of ≤0.001–1 μg/mL, with an MIC90 (the concentration inhibiting 90% of tested isolates) of 0.5 μg/mL against C. difficile researchgate.net. Fidaxomicin is also effective against Clostridium perfringens, displaying low MICs, generally ≤0.004–0.06 μg/mL researchgate.net. The mechanism of action for Fidaxomicin involves the inhibition of bacterial RNA synthesis by targeting bacterial RNA polymerase uzh.chchemicalbook.in. It is characterized as a bactericidal agent, meaning it kills bacteria directly, and possesses a narrow spectrum of activity, primarily targeting C. difficile researchgate.netchemicalbook.innewdrugapprovals.org.
Based on the comprehensive search conducted, there is a lack of specific scientific literature detailing the application of advanced research methodologies such as genetic engineering (including CRISPR-Cas9 systems, gene knockout and overexpression strategies, and synthetic biology for biosynthetic pathways) or chemical biology and probe development (specifically, the development of labeled analogs for target engagement studies) directly to the chemical compound "this compound."
While the search results provided general information on these techniques within the broader fields of microbial engineering and chemical biology, and mentioned "clostomicins" (including this compound and Clostomicin B1) as antibiotics produced by Micromonospora echinospora nih.govnih.gov, no studies were found that specifically address the genetic modification of producer strains for this compound or the creation of chemical probes to study its target engagement. The patent WO2014174528A2 google.com mentions this compound in the context of fidaxomicin production, but does not detail its genetic engineering or probe development.
Therefore, it is not possible to generate an article focusing solely on this compound with the requested depth and scientific accuracy for the specified sections based on the available information.
Future Directions and Research Perspectives
Exploration of Novel Analogs and Derivatives
The exploration of novel analogs and derivatives of the clostomicin family, particularly Fidaxomicin (B1672665) (Clostomicin B1), is a key area of research aimed at improving its physicochemical properties and expanding its therapeutic applications. nih.gov A significant limitation of Fidaxomicin is its low water solubility, which contributes to its poor systemic absorption and restricts its current clinical use to gastrointestinal infections like those caused by Clostridioides difficile. nih.gov
To address this, researchers have pursued semisynthetic modifications to generate derivatives with enhanced solubility and retained or improved biological activity. nih.govnih.gov Strategies include modifying the dichlorohomoorsellinic acid moiety of the molecule. nih.gov By utilizing a one-step, protecting group-free preparative approach, various analogs have been synthesized, with some showing a remarkable 25-fold increase in water solubility while largely maintaining their potent antibiotic effects. acs.orgnih.gov
Another promising strategy has been the creation of hybrid antibiotics. acs.org These molecules covalently link Fidaxomicin to another antibiotic agent with a different mechanism of action, such as a fluoroquinolone or rifampicin. acs.orgmicrobiologysociety.org For example, a Fidaxomicin-ciprofloxacin hybrid was synthesized by connecting the two molecules, a strategy intended to combine their biological properties. nih.gov Such hybrid compounds have demonstrated improved antibiotic activities and may offer a way to overcome resistance mechanisms. nih.govnih.gov
These synthetic and semisynthetic efforts provide a foundation for developing next-generation clostomicin-based antibiotics that could be used for systemic infections, potentially broadening their application beyond the current scope. nih.govresearchgate.net
| Analog Type | Modification Strategy | Objective | Reported Outcome | Reference |
|---|---|---|---|---|
| Solubility-Enhanced Derivatives | Modifications on the dichlorohomoorsellinic acid moiety. | Increase water solubility for potential systemic use. | Up to a 25-fold increase in solubility with retained antibiotic activity. | acs.orgnih.gov |
| Fidaxomicin-Ciprofloxacin Hybrid | Covalent linkage of Fidaxomicin and Ciprofloxacin. | Create a dual-action antibiotic to broaden spectrum or overcome resistance. | Hybrid antibiotic prepared with expected minor effects on individual biological properties. | nih.govresearchgate.net |
| Fidaxomicin-Rifampicin Hybrid | Covalent linkage of Fidaxomicin and Rifampicin. | Combine two RNA polymerase inhibitors that target different binding sites. | Synthesized hybrid showed improved activity compared to Fidaxomicin alone. | acs.org |
| Halogenated Derivatives | Pd-catalyzed hydrodechlorination followed by iodination. | Investigate the role of halogen substituents on the aryl moiety. | Iodo-fidaxomicin derivatives showed matched or improved activity against M. tuberculosis and S. aureus. | researchgate.net |
Deeper Understanding of Resistance Mechanisms
While resistance to Fidaxomicin (Clostomicin B1) is not yet widespread, understanding the molecular mechanisms by which it can develop is crucial for its sustained clinical efficacy. rcsb.org The primary mechanism of resistance involves modifications to its molecular target, the bacterial RNA polymerase (RNAP). rcsb.orgrcsb.org Fidaxomicin exerts its bactericidal effect by inhibiting the initiation of transcription, a mechanism distinct from that of the rifamycin (B1679328) class of antibiotics, which also target RNAP. rcsb.orgresearchgate.net
Resistance arises from single point mutations in the genes that encode the β (rpoB) and β' (rpoC) subunits of the RNAP enzyme. rcsb.orgnih.gov These mutations result in amino acid substitutions that are believed to interfere with the binding of the antibiotic to the RNAP switch region. nih.gov
Systematic reviews of clinical and laboratory isolates of C. difficile have identified several key mutations associated with reduced susceptibility to Fidaxomicin. firstwordpharma.comelsevierpure.com
In the β subunit (rpoB): The most frequently reported mutation occurs at position V1143, with substitutions such as V1143D/G being common. elsevierpure.comresearchgate.net Other identified amino acid changes include Y1049F, Q1054E, and Q1054L. rcsb.org
In the β' subunit (rpoC): Mutations such as R89G, R412H/E, and D423Y have been documented to confer resistance. rcsb.orgnih.gov
Notably, about one-third of the identified resistance mutations align directly with the amino acid residues that interact with the Fidaxomicin molecule in the RNAP binding pocket. nih.govelsevierpure.com The frequency of resistance to Tiacumicin B in C. difficile has been reported to be low, at less than 2.8 x 10⁻⁸ when tested at concentrations four to eight times the minimum inhibitory concentration (MIC). nih.govasm.org Importantly, strains resistant to Tiacumicin B have not shown cross-resistance with other classes of antibiotics. portico.org
| RNAP Subunit | Gene | Identified Amino Acid Substitution | Significance | Reference |
|---|---|---|---|---|
| β | rpoB | V1143D/G | Most common mutation observed in clinical and laboratory isolates. | elsevierpure.comresearchgate.net |
| β | rpoB | Y1049F | Mutation in a residue near the drug-binding site. | rcsb.org |
| β | rpoB | Q1054E/L | Mutation in a residue near the drug-binding site. | rcsb.org |
| β' | rpoC | R89G | Mutation at a key FDX-RNAP interacting residue. | nih.govresearchgate.net |
| β' | rpoC | R412H/E | Mutation in a residue that can directly interact with the drug. | rcsb.org |
| β' | rpoC | D423Y | Mutation in a residue near the drug-binding site. | rcsb.org |
Refinement of Biosynthetic Pathway Engineering
Significant progress has been made in understanding and engineering the biosynthetic pathway of the clostomicins, specifically Tiacumicin B (Fidaxomicin). The entire Tiacumicin B biosynthetic gene cluster (tia) was identified and characterized from the producing organism, Dactylosporangium aurantiacum. nih.govresearchgate.net Analysis of the ~110 kb DNA region revealed it contains the genes responsible for producing the 18-membered macrolactone core, the unique sugar moieties, and the various tailoring enzymes that complete the molecule. nih.govresearchgate.net
This genetic blueprint has paved the way for pathway engineering to generate novel structural analogs. nih.gov By inactivating specific genes within the cluster, researchers have successfully produced a variety of new tiacumicin derivatives. For instance:
Inactivation of the halogenase (TiaM): This enzyme is responsible for the sequential di-halogenation of the orsellinic acid moiety. Mutants lacking this gene produced non-halogenated analogs. nih.govresearchgate.net
Inactivation of glycosyltransferases (TiaG1, TiaG2): These enzymes attach the sugar groups to the macrolactone core. Disrupting their function led to the accumulation of aglycones or molecules with incomplete glycosylation patterns. nih.govresearchgate.net
Inactivation of other tailoring enzymes: Mutating genes for an acyltransferase (TiaS6) and cytochrome P450s (TiaP1, TiaP2) also resulted in the production of a diverse set of 18 different Tiacumicin B analogs from seven different mutant strains. nih.govresearchgate.net
More advanced genetic strategies are also being employed. Heterologous expression, which involves transferring the entire biosynthetic gene cluster into a more genetically tractable host like Streptomyces albus, has been achieved. nih.govacs.org This approach, combined with promoter refactoring (replacing native promoters with stronger, better-characterized ones), has been used to produce five structurally diverse Fidaxomicin aglycones, demonstrating a viable biological strategy for creating and diversifying these complex molecules. nih.govacs.org Furthermore, overexpression of positive regulatory genes, such as FadR1 and MtrA, has been shown to significantly increase the production yield of Fidaxomicin. jst.go.jpnih.gov
Investigation of Broader Biological Activities
While Clostomicin B1 (Fidaxomicin) is clinically approved for treating C. difficile infections, research has uncovered its potent activity against other significant bacterial pathogens, suggesting a broader therapeutic potential. acs.orgnih.gov The most notable of these is Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. microbiologyresearch.orgnih.gov
Numerous studies have demonstrated that Fidaxomicin has high in vitro activity against both drug-sensitive and multidrug-resistant (MDR-TB) strains of Mtb. microbiologysociety.orgmicrobiologyresearch.orgnih.gov In one study, Fidaxomicin was able to prevent the growth of all 72 Mtb strains tested, 34 of which were multidrug-resistant, at lower concentrations than the frontline TB drug rifampicin. microbiologysociety.org The MIC values for Fidaxomicin against Mtb strains are often reported in the range of <0.008 to 0.045 µg/mL. nih.gov This potent activity is particularly promising because Fidaxomicin targets RNAP at a different site than rifampicin, meaning there is no cross-resistance between the two drugs. microbiologyresearch.org
The structural basis for this high efficacy against Mtb has been elucidated through cryo-electron microscopy, which revealed that Fidaxomicin jams the Mtb RNAP in an open state, preventing it from binding to promoter DNA to initiate transcription. elifesciences.org The general transcription factor RbpA, which is present in actinobacteria like Mtb, makes direct contact with the bound drug, which helps explain its strong effect. elifesciences.org
Beyond Mtb, Fidaxomicin has shown good in vitro activity against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov However, its current formulation is not suitable for treating systemic infections like tuberculosis or MRSA bacteremia due to poor absorption from the gut. microbiologysociety.orgelifesciences.org Therefore, the development of new derivatives or formulations is necessary to harness its broader biological activities for systemic diseases. microbiologysociety.org
| Organism | Strain Type | Reported MIC (µg/mL) | Significance | Reference |
|---|---|---|---|---|
| Clostridioides difficile | Clinical Isolates | 0.012 - 0.25 | Primary clinical indication; highly potent activity. | acs.orgnih.gov |
| Mycobacterium tuberculosis | Drug-Sensitive & MDR | <0.008 - 0.045 | High potency against resistant strains; potential for repurposing. | nih.gov |
| Staphylococcus aureus | MRSA | 2 - 16 | Activity against a major resistant pathogen. | nih.gov |
| Clostridium difficile | ATCC 9689 | 0.12 - 0.25 (Tiacumicin B) | Early evaluation confirming potent activity. | nih.gov |
Integration of Omics Technologies in Discovery and Development
The discovery and development of antibiotics like the clostomicins have been significantly advanced by the integration of "omics" technologies, including genomics, transcriptomics, and metabolomics. These high-throughput approaches provide a comprehensive view of an organism's biological potential and function.
Genomics has been fundamental to understanding and manipulating clostomicin production. The sequencing of the genomes of producing organisms, such as Dactylosporangium aurantiacum and Actinoplanes deccanensis, was the critical step that enabled the identification and characterization of the large gene cluster responsible for Tiacumicin B (Fidaxomicin) biosynthesis. nih.govresearchgate.net Genome mining approaches, using bioinformatics tools like antiSMASH, allow researchers to scan microbial genomes for biosynthetic gene clusters (BGCs), predicting the types of natural products an organism can make and prioritizing gifted strains for further investigation. mdpi.comescholarship.org This has opened the door to discovering novel analogs and understanding the genetic basis of production. escholarship.org
Metabolomics, the large-scale study of small molecules within a biological system, is increasingly used in conjunction with genomics. This multi-omics framework allows for a more efficient discovery pipeline. bohrium.com For example, by comparing the metabolic profiles of many different bacterial strains (e.g., from the Micromonospora genus) using techniques like LCMS-based hierarchical clustering and principal component analysis, researchers can identify strains that produce unique chemical signatures. mdpi.com When a strain with a novel metabolome is identified, its genome can be analyzed to find the corresponding novel BGC. mdpi.com This approach was successfully used to discover new everninomicin analogs from a marine-derived Micromonospora and represents a powerful strategy for finding new clostomicin-related compounds. mdpi.com
Furthermore, transcriptomics (studying gene expression) has helped to elucidate the complex regulatory networks that control antibiotic production. By comparing the gene expression profiles of wild-type and mutant strains (e.g., a strain with a deleted regulatory gene), scientists can identify which genes are controlled by specific regulators, providing new targets for genetic engineering to enhance antibiotic yield. nih.gov
Q & A
Q. What experimental methodologies are recommended for elucidating the mechanism of action of Clostomicin A?
To investigate this compound’s mechanism, employ in vitro RNA polymerase inhibition assays combined with structural biology techniques (e.g., X-ray crystallography or cryo-EM) to map binding interactions with the σ subunit. Validate findings using transcriptional profiling (RNA-seq) in target bacterial strains to identify disrupted pathways . For reproducibility, ensure detailed documentation of assay conditions (e.g., buffer composition, enzyme purity) and cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. How should researchers optimize experimental designs for studying this compound’s antibacterial activity?
Use a tiered approach:
- Primary screening : Determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Clostridium difficile) using standardized broth microdilution methods (CLSI guidelines).
- Secondary assays : Assess time-kill kinetics and post-antibiotic effects to differentiate bactericidal vs. bacteriostatic activity.
- Controls : Include comparator antibiotics (e.g., fidaxomicin) and verify compound stability under test conditions .
Q. What challenges arise in synthesizing this compound analogs, and how can they be addressed methodologically?
Challenges include stereochemical complexity and low yields in macrolide ring formation. Optimize synthesis via:
- Modular approaches : Use fragment coupling strategies to simplify macrocycle assembly.
- Catalytic asymmetric synthesis : Employ chiral catalysts for stereocontrol.
- Analytical validation : Confirm purity and structure via HPLC, NMR, and high-resolution mass spectrometry (HRMS). Cross-reference synthetic intermediates with natural product isolates .
Advanced Research Questions
Q. How can conflicting data on this compound’s spectrum of activity be resolved?
Contradictions may stem from strain-specific resistance mechanisms or assay variability. Resolve by:
- Standardizing protocols : Adopt CLSI/EUCAST guidelines for MIC testing across labs.
- Genomic analysis : Sequence resistant isolates to identify mutations in RNA polymerase subunits.
- Meta-analysis : Systematically compare published datasets using tools like RevMan (Cochrane Collaboration) to assess heterogeneity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. For high-throughput data, apply Bayesian hierarchical models to account for plate-to-plate variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC). Report confidence intervals and effect sizes to avoid overinterpretation .
Q. How can researchers investigate this compound’s resistance mechanisms while minimizing experimental bias?
- Directed evolution : Passage bacterial strains under sub-inhibitory this compound concentrations and track resistance mutations via whole-genome sequencing.
- CRISPR-Cas9 gene editing : Knock out suspected resistance genes (e.g., rpoC) to confirm phenotypic changes.
- Blinded analysis : Mask sample identities during data collection to reduce observer bias .
Q. What interdisciplinary approaches enhance the study of this compound’s pharmacokinetic-pharmacodynamic (PK/PD) properties?
Integrate:
- In silico modeling : Predict tissue penetration using PBPK models.
- Microfluidics : Simulate dynamic drug concentrations in gut microbiota models.
- Metabolomics : Profile metabolite stability in hepatic microsomes. Cross-validate with in vivo murine infection models to refine dosing regimens .
Methodological Resources
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or NCBI’s BioProject .
- Systematic Reviews : Use PRISMA guidelines and search engines like PubMed, Web of Science, and Embase for comprehensive evidence synthesis .
- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols and document informed consent processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
